molecular formula C7H8N2O2 B131206 4,6-Dimethylpyrimidine-5-carboxylic acid CAS No. 157335-93-8

4,6-Dimethylpyrimidine-5-carboxylic acid

Cat. No.: B131206
CAS No.: 157335-93-8
M. Wt: 152.15 g/mol
InChI Key: SBJRXHBKPCHGQY-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cocrystal Design and Characterization

4,6-Dimethylpyrimidine-5-carboxylic acid has been utilized in designing cocrystals involving various carboxylic acids. These cocrystals have been prepared and characterized using single-crystal X-ray diffraction. This study provides insights into the hydrogen bonding of the carboxyl group with the pyrimidine unit, leading to the formation of large cage-like tetrameric units and chain-like arrangements in the cocrystals (Rajam et al., 2018).

Synthesis and Proton NMR Spectra

The synthesis of this compound and its derivatives, along with their proton NMR spectra, has been described. This research provides valuable information on the chemical behavior and properties of these compounds, contributing to a better understanding of their potential applications in various fields (Kress, 1994).

Semiconducting Polymers Synthesis

The acidic methyl protons of 4,6-dimethylpyrimidines, including this compound, can be deprotonated to generate a carbanion, which is useful in aldol condensation reactions. This process is crucial for synthesizing novel conjugated polymers, indicating the potential of this compound in developing new semiconducting materials (Gunathilake et al., 2013).

Hydrogen Bonding in Cocrystals

The study of hydrogen bonds in cocrystals and salts of 2-amino-4,6-dimethylpyrimidine and carboxylic acids using nuclear quadrupole resonance offers a deeper understanding of the molecular interactions involving this compound. This research is essential for comprehending the nature of hydrogen bonding in these compounds, which can be fundamental for various applications (Seliger & Zagar, 2013).

Physicochemical Characterization

Quantum chemical calculations and spectroscopic analyses of itaconic acid-2-amino-4,6-dimethylpyrimidine molecular adducts reveal the charge-transfer and hydrogen-bonding interactions responsible for the optical properties of these compounds. This study highlights the importance of this compound in understanding the physicochemical properties and potential applications of these molecular adducts (Muthuraja et al., 2019).

Properties

IUPAC Name

4,6-dimethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJRXHBKPCHGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565466
Record name 4,6-Dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157335-93-8
Record name 4,6-Dimethyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157335-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The crude methyl 4,6-dimethylpyrimidine-5-carboxylate from the previous example to 20° C. was cooled and water (86 ml) was charged. 25% sodium hydroxide solution (75.5 ml) was charged and the batch was warmed to 50° C. for 90 minutes. The batch was cooled to between −5 and 0° C. and concentrated hydrochloric acid was charged slowly keeping the temperature within the range of −5 to +5° C. until a pH of 1.5 was reached. The batch was agitated for at least one hour at 0° C. The batch was filtered and the product washed with ice cold water (2×43 ml). The batch was dried under vacuum at 40–45° C. Yield of 4,6-dimethylpyrimidine-5-carboxylic acid was 59 g. m. p. 203–204° C., 1H NMR (D2O): δ2.57 (6H, s, CH3), δ9.00 (1H, s, ArH). 13H CMR (D2O): δ170.00, δ164.39, δ151.29, δ133.47, δ20.85. HR-MS; Calculated for C7H9N2O2, m/z=153.0664. Found 153.0667.
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75.5 mL
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86 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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